Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)-
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Overview
Description
Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- is a fluorinated aromatic compound It is characterized by the presence of a benzenesulfonamide group substituted with five fluorine atoms and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- typically involves the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with 4-methoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized to sulfonic acid or reduced to sulfinamide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted benzenesulfonamides with various functional groups depending on the nucleophile used.
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfinamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, by binding to its active site and preventing its normal function. This inhibition can lead to reduced tumor growth and increased apoptosis of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,5,6-Pentafluorophenyl)-benzenesulfonamide
- 2,3,4,5,6-Pentafluorobenzaldehyde
- Pentafluorobenzonitrile
Uniqueness
Benzenesulfonamide, 2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)- is unique due to the presence of both the pentafluorobenzene and methoxyphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
195533-54-1 |
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Molecular Formula |
C13H8F5NO3S |
Molecular Weight |
353.27 g/mol |
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H8F5NO3S/c1-22-7-4-2-6(3-5-7)19-23(20,21)13-11(17)9(15)8(14)10(16)12(13)18/h2-5,19H,1H3 |
InChI Key |
QBYINFJZJBSGFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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